Bis(oxalato)chromate(III)

Description

The exact mass of the compound Bis(oxalato)chromate(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(oxalato)chromate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(oxalato)chromate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18954-99-9 |

|---|---|

Molecular Formula |

C4H4CrO10- |

Molecular Weight |

264.06 g/mol |

IUPAC Name |

chromium(3+);oxalate;dihydrate |

InChI |

InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |

InChI Key |

QEFLQERGWRXFOW-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |

Other CAS No. |

18954-99-9 |

Synonyms |

is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Bis(oxalato)chromate(III)

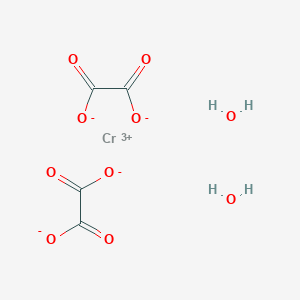

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of bis(oxalato)chromate(III) complexes. The focus is on the diaquabis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, which exists as distinct cis and trans geometric isomers.[1] This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and structures for enhanced clarity.

Synthesis Protocols

The selective synthesis of cis and trans isomers of bis(oxalato)chromate(III) salts is achieved by carefully controlling the reaction conditions.[1] The most common methods involve the redox reaction between an oxalate source, typically oxalic acid, and a chromium(VI) source, such as potassium dichromate.

Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate

This synthesis employs a method that verges on mechanochemistry, involving the intimate grinding of solid reactants.[1]

Experimental Protocol:

-

Reactant Preparation: Finely grind 4.0 g of potassium dichromate (K₂Cr₂O₇) and 12.0 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) separately using a mortar and pestle.[2][3]

-

Mixing: Thoroughly mix the powdered reactants in a clean, dry evaporating dish or a large mortar.[1][3]

-

Initiation: Add a single drop of distilled water to the center of the mixture and cover the dish with a watch glass. A vigorous, exothermic reaction will commence, often with frothing and the evolution of carbon dioxide gas.[1][3][4]

-

Precipitation: Once the initial reaction subsides (typically after about an hour), add 20-30 mL of 95% ethanol to the resulting viscous, dark-colored liquid. Stir vigorously with a glass rod to precipitate the complex as a solid.[2][3]

-

Isolation and Purification: Collect the crystalline product by filtration (e.g., using a sintered glass funnel). Wash the crystals first with a 1:1 ethanol/water mixture, followed by pure ethanol to remove any unreacted starting materials.[5]

-

Drying: Air-dry the final product. The resulting compound is the cis isomer, which appears as dark green to black crystals.[6]

Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate

The trans isomer is typically prepared in an aqueous solution under conditions that allow for thermodynamic equilibrium.

Experimental Protocol:

-

Solution Preparation: Dissolve 12.0 g of oxalic acid dihydrate in a minimal amount of boiling distilled water. In a separate beaker, dissolve 4.0 g of potassium dichromate in a small amount of boiling water.[2]

-

Reaction: Slowly pour the hot potassium dichromate solution into the hot oxalic acid solution while stirring.[2]

-

Crystallization: Boil the resulting solution until its volume is reduced by about half. Then, allow the solution to cool and evaporate slowly at room temperature.[2]

-

Isolation: After a period of slow evaporation (which may take several days), violet crystals of the trans isomer will form.

-

Purification and Drying: Filter the crystals, wash with cold water and then ethanol, and air-dry.

The choice of counter-cation is a critical factor that influences the crystallization process and the final structure.[1] Besides alkali metals, organic cations like imidazolium and piperidinium have been used to precipitate the [Cr(C₂O₄)₂(H₂O)₂]⁻ anion, forming novel hybrid salts.[7][8]

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the resulting chemical structures.

Caption: Synthesis workflow for cis and trans isomers.

Caption: Octahedral geometry of the complex anions.

Characterization Protocols and Data

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized complexes.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the chromium(III) ion. For an octahedral Cr(III) complex (a d³ ion), two primary spin-allowed d-d transitions are typically observed.[1] These correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized complex of a known concentration.

-

Data Acquisition: Record the absorption spectrum over a range of 300-700 nm using a UV-Vis spectrophotometer.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the two characteristic d-d transition bands.

Table 1: UV-Visible Spectroscopic Data

| Complex Isomer | Transition 1 (⁴A₂g → ⁴T₂g) λ_max | Transition 2 (⁴A₂g → ⁴T₁g) λ_max | Reference(s) |

| cis/trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ~560 nm | ~415 nm | [2][9] |

| (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂] | 564 nm | 416 nm | [8] |

Note: Both cis and trans isomers exhibit very similar absorption maxima, making them difficult to distinguish by UV-Vis alone.[2][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex, particularly the coordinated oxalate and aqua ligands. The oxalate ion (C₂O₄²⁻), acting as a bidentate chelating agent, shows characteristic vibrational frequencies that are sensitive to its coordination with the chromium(III) center.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[11][12]

-

Analysis: Assign the observed absorption bands to specific vibrational modes.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Description | Typical Range (cm⁻¹) | Reference(s) |

| ν(O-H) | Stretching of aqua (H₂O) ligands and lattice water | 3000 - 3500 | [8][13] |

| ν_as(C=O) | Antisymmetric stretching of coordinated oxalate | ~1705 | [8] |

| ν_s(C-O) + ν(C-C) | Symmetric stretching of coordinated oxalate | ~1400 | [8] |

| δ(O-C=O) | In-plane oxalate ring deformation | ~903 | [8] |

| ν(Cr-O) | Chromium-Oxygen stretching | 480 - 622 | [8][11] |

Magnetic Susceptibility

This technique measures the magnetic properties of the complex, which are determined by the number of unpaired electrons. Chromium(III) is a d³ ion and, in a high-spin octahedral environment, possesses three unpaired electrons.

Experimental Protocol:

-

Sample Preparation: A finely powdered solid sample of the complex is used.

-

Data Acquisition: The magnetic susceptibility of the sample is measured at room temperature using a magnetic susceptibility balance (e.g., Gouy balance or SQUID magnetometer).[14]

-

Calculation: The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. The theoretical spin-only value is 3.87 B.M.[15]

Table 3: Magnetic Properties of Cr(III) Complexes

| Property | Description | Expected Value | Observed Value | Reference(s) |

| Number of Unpaired Electrons | (n) | 3 | - | [14] |

| Spin-Only Magnetic Moment (μ_so) | √[n(n+2)] Bohr Magnetons | 3.87 B.M. | 3.80 - 3.92 B.M. | [14][15][16] |

The observed magnetic moments are in close agreement with the spin-only value, confirming the +3 oxidation state and octahedral geometry of the chromium center.[14][16]

Thermal Analysis (TGA/DTA)

Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the decomposition of the complex upon heating.[1] These methods reveal a stepwise decomposition process.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the complex is placed in the instrument's crucible.

-

Data Acquisition: The sample is heated at a constant rate in an inert atmosphere (e.g., argon or nitrogen), and the change in mass (TG) and temperature difference (DTA) are recorded as a function of temperature.[17]

-

Analysis: The resulting curves are analyzed to determine the temperatures and corresponding mass losses for each decomposition step.

Table 4: Thermal Decomposition Data for trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O

| Step | Temperature Range (°C) | Mass Loss (%) | Description | Reference(s) |

| 1 | 90 - 130 | ~11% | Loss of 3 uncoordinated water molecules | [1] |

| 2 | 156 - 196 | ~7% | Loss of 2 coordinated water molecules | [1] |

| 3 | > 300 | Varies | Decomposition of the anhydrous complex | [1][18] |

Note: The exact temperatures can vary depending on the heating rate and specific compound.

References

- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. youtube.com [youtube.com]

- 4. google.com [google.com]

- 5. studylib.net [studylib.net]

- 6. scribd.com [scribd.com]

- 7. qscience.com [qscience.com]

- 8. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. fizika.si [fizika.si]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of trans-diaquabis(oxalato)chromate(III)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the trans-diaquabis(oxalato)chromate(III) anion, a coordination complex of interest in various chemical and materials science applications. This document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structure and the workflow for its determination.

Crystal Structure and Coordination Geometry

The trans-diaquabis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, features a central chromium(III) ion in a distorted octahedral coordination environment. The chromium ion is bonded to four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two oxygen atoms from two water molecules in the axial positions.[1][2] This arrangement leads to a trans configuration of the aqua ligands. The overall structure is stabilized by a network of hydrogen bonds involving the coordinated and uncoordinated water molecules, as well as the counter-ions.[1][2]

The crystal packing of the trans-diaquabis(oxalato)chromate(III) anion is influenced by the nature of the counter-ion, leading to different crystal systems and unit cell parameters. Several salts of this complex have been synthesized and structurally characterized, including those with imidazolium, piperidinium, and potassium cations.[1][2][3]

Quantitative Crystallographic Data

The crystallographic data for various salts of trans-diaquabis(oxalato)chromate(III) are summarized in the tables below. These data have been compiled from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for Various trans-diaquabis(oxalato)chromate(III) Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate[1] | (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | Monoclinic | C2/c | 10.836(1) | 7.541(1) | 16.349(3) | 90 | 93.52(1) | 90 | 1332.0(4) | 4 |

| Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate[2] | (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O | Orthorhombic | Cmc2₁ | 7.4329(3) | 9.9356(5) | 23.6756(11) | 90 | 90 | 90 | 1748.45(14) | 4 |

| Potassium trans-diaquabis(oxalato)chromate(III) urea disolvate[3][4] | K[Cr(C₂O₄)₂(H₂O)₂]·2CO(NH₂)₂ | Triclinic | P-1 | 5.101(1) | 7.029(1) | 10.554(2) | 76.73 | 77.46 | 81.32 | 357.5 | 1 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the [Cr(C₂O₄)₂(H₂O)₂]⁻ Anion

| Compound | Cr-O(ox) | Cr-O(aqua) | O(ox)-Cr-O(ox) | O(aqua)-Cr-O(aqua) |

| Imidazolium salt[1] | 1.967 - 1.978 | 1.996 | 82.7 - 97.3 | 180.0 |

| Piperidinium salt[2] | 1.965 - 1.975 | 1.990 - 2.001 | 82.5 - 97.5 | 178.9 |

| Potassium salt (urea disolvate)[3][4] | ~1.97 | ~2.00 | ~83 - 97 | 180.0 |

Note: The bond lengths and angles for the potassium salt are approximate as they were not explicitly listed in the abstract and would require access to the full crystallographic information file.

Experimental Protocols

The determination of the crystal structure of trans-diaquabis(oxalato)chromate(III) salts involves two primary experimental stages: synthesis of the crystalline material and its analysis by single-crystal X-ray diffraction.

Synthesis of trans-potassium-diaquabis(oxalato)chromate(III) trihydrate

A common method for the synthesis of the potassium salt of the complex is as follows:

-

Preparation of Reactant Solutions: A solution of oxalic acid dihydrate (12 g) is prepared in a minimal amount of boiling water.[5][6] A separate solution of potassium dichromate (4 g) is also prepared in a small amount of boiling water.[5][6]

-

Reaction: The hot potassium dichromate solution is slowly added to the boiling oxalic acid solution.[6] The reaction is vigorous and should be performed in a large beaker with a watch glass cover to prevent spillage.

-

Crystallization: The resulting solution is cooled, and then ethanol is added to precipitate the crude product.[5] The mixture is allowed to stand for crystallization to occur.

-

Isolation and Purification: The crystals are collected by filtration, washed with cold water and then with 95% ethanol, and finally air-dried.[5][6]

Single-Crystal X-ray Crystallography

The following protocol is a generalized procedure for the structural determination of coordination complexes like trans-diaquabis(oxalato)chromate(III) salts.[7][8][9]

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope. The crystal should be well-formed and free of visible defects.[8] It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[8][10]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[10]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[9][10]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination geometry of the trans-diaquabis(oxalato)chromate(III) anion.

Caption: Experimental workflow for determining the crystal structure.

Caption: Coordination geometry of the trans-diaquabis(oxalato)chromate(III) anion.

References

- 1. qscience.com [qscience.com]

- 2. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of potassium trans-diaquabis[oxalato-κ2O,O] chromate(III) urea disolvate, K[Cr(C2O4)2(H2O)2]·2CO(NH2)2, C6H12CrKN4O12 | Semantic Scholar [semanticscholar.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chemijournal.com [chemijournal.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Properties of Bis(oxalato)chromate(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of bis(oxalato)chromate(III) complexes. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the magnetochemistry of coordination compounds. This document summarizes key magnetic data, details experimental methodologies, and illustrates the fundamental relationships governing the magnetic behavior of these complexes.

Core Principles of Magnetism in Bis(oxalato)chromate(III) Complexes

The magnetic properties of bis(oxalato)chromate(III) complexes are primarily dictated by the electronic configuration of the chromium(III) ion and the structural arrangement of the ligands. The Cr(III) ion, a d³ metal, possesses three unpaired electrons in its ground state, leading to inherent paramagnetism. The oxalate ligand (ox), C₂O₄²⁻, can act as a simple bidentate chelating agent or as a bridging ligand connecting multiple metal centers. This bridging capability is crucial as it can mediate magnetic exchange interactions between paramagnetic Cr(III) ions, leading to more complex magnetic phenomena such as antiferromagnetism or ferromagnetism, particularly at low temperatures.

Generally, mononuclear bis(oxalato)chromate(III) complexes exhibit paramagnetic behavior that follows the Curie-Weiss law at higher temperatures. At lower temperatures, weak intermolecular interactions, often antiferromagnetic in nature, can be observed. In polynuclear complexes where oxalate acts as a bridge, the nature and strength of the magnetic coupling are highly dependent on the precise coordination mode of the oxalate ligand and the resulting metal-metal distances.

Quantitative Magnetic Data

The magnetic properties of various bis(oxalato)chromate(III) complexes have been investigated, yielding important quantitative data. The following table summarizes key magnetic parameters for a selection of these complexes.

| Complex | χMT at 300 K (cm³ mol⁻¹ K) | Effective Magnetic Moment (μeff) (μB) | Weiss Constant (θ) (K) | Magnetic Behavior |

| (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | ~1.87 | ~3.87 (spin-only) | Not specified | Paramagnetic with weak antiferromagnetic interactions at low T[1] |

| K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | Not specified | ~3.87 (spin-only) | Not specified | Paramagnetic |

| AsPh₄[Cr(bipy)(ox)₂]·H₂O | Not specified | Not specified | Not specified | Weak antiferromagnetic interactions |

| [NaCr(bipy)(ox)₂(H₂O)]·2H₂O | Not specified | Not specified | Not specified | Weak antiferromagnetic interactions |

| A bis(oxalato)chromate(III) complex with bpym ligand | C = 1.772 cm³ K mol⁻¹ | Not specified | Not specified | Isolated Cr(III) behavior |

| [NBu₄]₄[Cr₂(ox)₅]·2CHCl₃ | Not specified | Not specified | J = -3.1 cm⁻¹ | Antiferromagnetic coupling[2] |

Experimental Protocols

The determination of the magnetic properties of bis(oxalato)chromate(III) complexes relies on precise experimental techniques. The two most common methods employed are the Gouy method and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Method

The Gouy method is a classical technique for measuring magnetic susceptibility based on the force exerted on a sample by an inhomogeneous magnetic field.

Methodology:

-

Sample Preparation: A solid sample of the bis(oxalato)chromate(III) complex is finely ground into a homogeneous powder to ensure uniform packing. The powder is then packed into a long, cylindrical Gouy tube of a known cross-sectional area (A). The length of the sample column (l) is measured precisely.

-

Instrumentation: A Gouy balance is used, which consists of an analytical balance from which the Gouy tube is suspended, and an electromagnet capable of generating a strong, inhomogeneous magnetic field.

-

Measurement Procedure:

-

The mass of the empty Gouy tube is measured in the absence of a magnetic field (m_empty_off) and in the presence of the magnetic field (m_empty_on).

-

The Gouy tube is filled with the powdered sample to the desired length, and its mass is measured without the magnetic field (m_sample_off).

-

The magnetic field is then applied, and the apparent mass of the sample in the magnetic field is recorded (m_sample_on).

-

-

Data Analysis:

-

The change in mass (Δm) due to the magnetic field is calculated as: Δm = (m_sample_on - m_sample_off) - (m_empty_on - m_empty_off)

-

The volume magnetic susceptibility (κ) is determined using the equation: F = 0.5 * (κ_sample - κ_air) * A * (H_max² - H_min²) where F is the force (related to Δm), A is the cross-sectional area of the sample, and H_max and H_min are the magnetic field strengths at the bottom and top of the sample, respectively. In practice, the balance is calibrated with a substance of known magnetic susceptibility, such as Hg[Co(SCN)₄] or [Ni(en)₃]S₂O₃.

-

The molar magnetic susceptibility (χ_M) is then calculated from the mass susceptibility (χ_g = κ/ρ, where ρ is the density).

-

Diamagnetic Correction: The measured molar susceptibility is corrected for the diamagnetic contributions of the constituent atoms and ligands using Pascal's constants. This corrected susceptibility (χ'_M) represents the paramagnetic contribution.

-

Curie-Weiss Law: The temperature dependence of the magnetic susceptibility is often analyzed using the Curie-Weiss law: χ'_M = C / (T - θ) where C is the Curie constant and θ is the Weiss constant. A plot of 1/χ'_M versus T gives a straight line with a slope of 1/C and a y-intercept of -θ/C.

-

Effective Magnetic Moment: The effective magnetic moment (μ_eff) is calculated from the Curie constant or from the magnetic susceptibility at a given temperature: μ_eff = 2.828 * √(χ'_M * T) or μ_eff = 2.828 * √C

-

SQUID Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials. It is particularly well-suited for studying weak magnetic responses and the temperature dependence of magnetic susceptibility.

Methodology:

-

Sample Preparation: A polycrystalline sample of the bis(oxalato)chromate(III) complex (typically a few milligrams) is carefully weighed and placed in a gelatin capsule or a similar sample holder. The sample should be packed to prevent movement during the measurement.

-

Instrumentation: A SQUID magnetometer, such as a Quantum Design MPMS, is used. This instrument can control the temperature of the sample from very low temperatures (e.g., 2 K) to high temperatures (e.g., 400 K) and apply a precise magnetic field.

-

Measurement Procedure:

-

The sample is loaded into the magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature. A common procedure involves cooling the sample to the lowest temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC), then applying a small magnetic field (e.g., 0.1 T) and measuring the magnetic moment as the temperature is increased. Subsequently, the sample can be cooled in the presence of the same magnetic field (Field-Cooled, FC) and the measurement repeated upon warming.

-

Isothermal magnetization measurements can also be performed, where the magnetic moment is measured as a function of the applied magnetic field at a constant temperature.

-

-

Data Analysis:

-

The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M).

-

The data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex using Pascal's constants.

-

The temperature dependence of the magnetic susceptibility (χ_M vs. T) and the product χ_MT vs. T are plotted and analyzed. The shape of the χ_MT vs. T plot provides insights into the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).

-

For paramagnetic systems, the data in the high-temperature region is fitted to the Curie-Weiss law to determine the Curie constant (C) and the Weiss constant (θ).

-

The effective magnetic moment (μ_eff) is calculated from the magnetic susceptibility data.

-

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of bis(oxalato)chromate(III) complexes and their magnetic properties can be visualized as a logical workflow. The key determinants are the nuclearity of the complex (mononuclear vs. polynuclear) and the coordination mode of the oxalate ligand.

References

A Technical Guide to the Thermal Behavior of Bis(oxalato)chromate(III) Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of bis(oxalato)chromate(III) salts, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the thermal decomposition pathways.

Introduction

Bis(oxalato)chromate(III) complexes are a class of coordination compounds that have garnered interest for their diverse applications in materials science and catalysis. Their thermal stability and decomposition pathways are critical parameters that influence their synthesis, handling, and application. Understanding the thermal behavior of these salts is paramount for controlling their properties and designing novel materials with desired functionalities. This guide focuses on the thermal decomposition of several key bis(oxalato)chromate(III) salts, providing a comparative analysis of their behavior under thermal stress.

Quantitative Thermal Analysis Data

The thermal decomposition of bis(oxalato)chromate(III) salts typically proceeds in multiple steps, involving dehydration, decomposition of the organic cation, and finally, the decomposition of the oxalate ligands to yield a metal oxide residue. The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for various bis(oxalato)chromate(III) salts.

Table 1: Thermal Decomposition Data for Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate ((C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O) [1][2][3]

| Decomposition Step | Temperature Range (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Description |

| 1 | 90 - 130 | 18.48 | 18.47 | Release of four molecules of water of crystallization and partial degradation of the organic moieties. |

| 2 | 156 - 196 | 8.56 | 8.57 | Release of the two coordinated water molecules. |

| 3 | 250 - 389 | 55.83 | 54.94 | Total decomposition of the complex, leading to a final residue of Cr₂O₃. |

Table 2: Thermal Decomposition Data for Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate ((C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O) [4]

| Decomposition Step | Temperature (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Description |

| 1 | ~145 (DTA peak) | 20.41 | 19.5 | Loss of four water molecules (two coordinated and two uncoordinated). |

| 2 | > 145 | - | - | Subsequent decomposition of the organic cation and oxalate ligands. |

Table 3: Thermal Decomposition of Potassium trans-diaquabis(oxalato)chromate(III) trihydrate (K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O) [5][6]

| Decomposition Step | Temperature Range (°C) | Description |

| 1 | Not specified | Dehydration (loss of water molecules). |

| 2 | Not specified | Decomposition of the anhydrous complex. |

| 3 | Not specified | Oxidation of intermediates in air. |

Note: Detailed quantitative data for the potassium salt was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal behavior of bis(oxalato)chromate(III) salts.

Synthesis of Bis(oxalato)chromate(III) Salts

3.1.1. Synthesis of Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate [1][3]

-

Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in distilled water to form solution A.

-

In a separate beaker, dissolve piperidine and oxalic acid dihydrate in distilled water to form solution B.

-

Add solution B dropwise to solution A with continuous stirring at room temperature.

-

Continue stirring the mixture for several hours.

-

Filter the resulting solution and allow the filtrate to stand at room temperature for slow evaporation.

-

Violet prismatic crystals of (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O will form over a period of two weeks.

-

Harvest the crystals by filtration, wash with ethanol, and air dry.

3.1.2. Synthesis of Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate [4]

-

Prepare an aqueous solution of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).

-

Prepare a separate aqueous solution of imidazole and oxalic acid dihydrate.

-

Slowly add the imidazole and oxalic acid solution to the chromium(III) nitrate solution with constant stirring.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Crystals of (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O will form.

-

Isolate the crystals by filtration.

3.1.3. Synthesis of Potassium trans-diaquabis(oxalato)chromate(III) trihydrate [7]

-

Dissolve oxalic acid dihydrate in a minimal amount of boiling water.

-

In a separate container, dissolve potassium dichromate in a small amount of boiling water.

-

Pour the potassium dichromate solution into the hot oxalic acid solution.

-

Boil the mixture until its volume is reduced by half.

-

Allow the solution to cool and then slowly evaporate at room temperature to one-third of its original volume.

-

Filter the resulting crystals and wash them with 95% ethanol.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1][8][9][10]

-

Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using standard reference materials (e.g., indium) under the same experimental conditions to be used for the sample analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline bis(oxalato)chromate(III) salt into an appropriate sample pan (e.g., alumina or aluminum).

-

Experimental Conditions:

-

Place the sample pan in the TGA/DSC furnace.

-

Use an inert reference pan (an empty sample pan).

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass, heat flow, and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the mass loss as a function of temperature to obtain the TGA curve.

-

Plot the differential heat flow as a function of temperature to obtain the DSC curve.

-

Determine the onset and peak temperatures of decomposition events from the DSC curve and the corresponding mass loss from the TGA curve.

-

Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values to elucidate the decomposition pathway.

-

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the general thermal decomposition pathway for a hydrated bis(oxalato)chromate(III) salt with an organic cation.

References

- 1. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. qscience.com [qscience.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

cis- and trans-isomers of potassium diaquabis(oxalato)chromate(III)

An In-depth Technical Guide to the Cis- and Trans-Isomers of Potassium Diaquabis(oxalato)chromate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , focusing on their synthesis, characterization, and key chemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and coordination chemistry.

Introduction

The complex ion diaquabis(oxalato)chromate(III) exists as two geometric isomers: cis and trans. These isomers exhibit distinct physical and chemical properties, including differences in color, solubility, and reactivity. The study of these isomers is crucial for understanding the principles of coordination chemistry and for the development of new materials and therapeutic agents. The chromium(III) center in these complexes is octahedrally coordinated by two bidentate oxalate ligands and two monodentate aqua ligands.

Molecular Structure and Isomerism

The spatial arrangement of the ligands around the central chromium ion gives rise to the cis and trans isomerism. In the cis-isomer, the two aqua ligands are adjacent to each other, resulting in a molecule with C₂ symmetry. In the trans-isomer, the aqua ligands are positioned on opposite sides of the chromium ion, leading to a higher D₂h symmetry. This structural difference is the fundamental reason for their varying properties.

Computational studies, specifically using DFT and MP2 methods, have shown that the cis-isomer is thermodynamically more stable than the trans-isomer by an average relative energy of 2.1 kcal/mol.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the .

Table 1: Spectroscopic Data

| Isomer | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction Coefficient (ε) at λmax |

| cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | 415 - 416 | 560 - 562 | Higher than trans-isomer |

| trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | 415 | 560 | Lower than cis-isomer |

Data sourced from multiple computational and experimental studies.[1][2][3][4][5]

Table 2: Structural Data (Calculated Bond Lengths)

| Isomer | Cr-O (oxalate) Bond Length (Å) | Cr-O (water) Bond Length (Å) |

| cis-isomer | 1.92, 1.94 | 2.14 |

| trans-isomer | 1.95 | 2.10 |

These values are derived from computational modeling.[3]

Table 3: Kinetic Data for Trans-to-Cis Isomerization

| Parameter | Value |

| Reaction Order | First-order[4][6][7] |

| Activation Energy (Ea) | 17.9 kcal/mol[4][6][7] |

| Frequency Factor (A) | 3 x 10⁹ s⁻¹[4][6] |

Experimental Protocols

Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate

This procedure is based on the reaction of potassium dichromate with oxalic acid in an aqueous solution.[3][8]

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Potassium dichromate (K₂Cr₂O₇)

-

Distilled water

-

Ethanol (95%)

Procedure:

-

Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a 300 mL beaker.

-

In a separate container, dissolve 4 g of potassium dichromate in a small amount of boiling water.

-

Slowly and carefully add the potassium dichromate solution to the hot oxalic acid solution in small portions. The reaction can be vigorous. Cover the beaker with a watch glass to prevent splashing.

-

Evaporate the resulting solution to about half of its original volume.

-

Allow the solution to cool and stand at room temperature. Slow evaporation is crucial to favor the crystallization of the less soluble trans-isomer and prevent contamination with the cis-isomer.[8]

-

Dark green-gray crystals of the trans-isomer will form.[8]

-

Collect the crystals by filtration, wash them with cold water and then with ethanol.

-

Dry the crystals in the air.

Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate

This synthesis involves a solid-state reaction between potassium dichromate and oxalic acid.[3][9][10]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Distilled water

-

Ethanol (95%)

Procedure:

-

Thoroughly grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate together in a mortar and pestle to obtain a fine, homogeneous powder.[3][10]

-

Transfer the mixture to an evaporating dish and add a single drop of water to initiate the reaction. Cover the dish with a watch glass.[3][10] An exothermic reaction will occur with the evolution of carbon dioxide.

-

After the initial vigorous reaction subsides, allow the mixture to stand for about an hour to ensure the reaction goes to completion.[10]

-

Add approximately 20-30 mL of 95% ethanol to the reaction mixture and stir with a glass rod. The product will precipitate as a thick paste.[3][10]

-

Collect the fine, lilac-colored powder of the cis-isomer by filtration.[7]

-

Wash the product with 95% ethanol and dry it.

Characterization by UV-Vis Spectrophotometry

Procedure:

-

Prepare solutions of both the cis- and trans-isomers of known concentration in distilled water. For the trans-isomer, freshly prepared solutions should be used and kept cool to minimize isomerization to the cis form.[7]

-

Record the absorption spectra of both solutions over a wavelength range of 300-740 nm using a UV-Vis spectrophotometer.

-

Identify the two maximum absorption wavelengths (λmax) for each isomer, which are expected around 415 nm and 560 nm.[1][2][3][4] The cis-isomer will exhibit higher molar extinction coefficients at these wavelengths compared to the trans-isomer.[5]

Visualizations

Synthesis and Isomerization Pathway

Caption: Synthesis routes and isomerization relationship between cis- and trans-isomers.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of cis- and trans-isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined Computational and Experimental Studies of Trans- and Cis-Isomers of Potassium Diaquabis(Oxalato)Chromate (III) | Scientific.Net [scientific.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. inorganic chemistry - Why does only the cis-isomer of potassium dioxalatodiaquochromate(III) form? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Potassium Dioxalato Diaquo Chromium (III) Complexes: Trans–Cis Isomerization | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Historical and Experimental Context of Bis(oxalato)chromate(III) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of coordination compounds has been a cornerstone of inorganic chemistry for over a century, providing fundamental insights into the nature of chemical bonding, molecular geometry, and reactivity. Among the vast array of coordination complexes, the bis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, holds a significant place. Its rich history is intertwined with the foundational work of Alfred Werner on coordination theory and the development of concepts of stereoisomerism in inorganic compounds. This technical guide provides an in-depth exploration of the historical context, key experimental protocols, and physicochemical properties of bis(oxalato)chromate(III) complexes, with a particular focus on the potassium salts of its cis and trans isomers. Furthermore, it delves into the potential relevance of chromium complexes in the realm of drug development, particularly concerning their antioxidant properties.

Historical Context: From Werner's Postulates to Modern Coordination Chemistry

The intellectual framework for understanding bis(oxalato)chromate(III) was established by Alfred Werner in the late 19th and early 20th centuries.[1][2] Werner's revolutionary coordination theory proposed that metal ions possess a primary valence (oxidation state) and a secondary valence (coordination number), the latter of which dictates the spatial arrangement of ligands around the central metal ion.[3][4] His work with cobalt(III) and chromium(III) ammine and halide complexes was instrumental in establishing the concept of octahedral geometry for six-coordinate metals, which is central to the structure of bis(oxalato)chromate(III).[5][6]

Werner's theory predicted the existence of geometric isomers for complexes of the type [MA₄B₂], such as the cis and trans isomers of the diaquabis(oxalato)chromate(III) anion.[4] Early 20th-century research by chemists following in Werner's footsteps began to explore the coordination chemistry of various metals with dicarboxylate ligands like oxalate. While direct attribution of the initial synthesis of bis(oxalato)chromate(III) in the earliest literature is challenging to pinpoint, studies on the reactions between chromium(III) salts and oxalate ions laid the groundwork for its isolation and characterization. A notable early and comprehensive study was conducted by Hamm and Davis in 1953, which investigated the reactions between hexaquochromium(III) and oxalate ions.[7] The first crystal structure of the trans isomer was reported by van Niekerk and Schoening in 1950, providing definitive proof of its geometry.[8][9] These foundational studies paved the way for a deeper understanding of the synthesis, structure, and reactivity of this important coordination complex.

Physicochemical Properties

The diaquabis(oxalato)chromate(III) anion exists as two distinct geometric isomers: cis and trans. The cis-isomer has the two water ligands in adjacent positions of the octahedron, while in the trans-isomer, they are in opposite positions. Computational and experimental studies have shown that the cis-isomer is thermodynamically more stable than the trans-isomer.[10][11]

Crystallographic Data

The crystal structures of both the cis and trans isomers of potassium diaquabis(oxalato)chromate(III) have been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O [8] | Piperidinium trans-[Cr(C₂O₄)₂(H₂O)₂]·4H₂O [5] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2/c | Cmc2₁ |

| a (Å) | 7.85 | 7.4329(3) |

| b (Å) | 5.72 | 9.9356(5) |

| c (Å) | 13.88 | 23.6756(11) |

| α (°) ** | 90 | 90 |

| β (°) | 109.5 | 90 |

| γ (°) | 90 | 90 |

| V (ų) ** | - | 1748.45(14) |

| Z | 2 | 4 |

| Cr-O(oxalate) (Å) | ~1.96 | ~1.96 |

| Cr-O(water) (Å) | ~1.98 | ~2.00 |

Spectroscopic Data

UV-Visible and Infrared (IR) spectroscopy are crucial tools for characterizing the isomers of bis(oxalato)chromate(III). The electronic spectra are dominated by d-d transitions of the Cr(III) ion, while the vibrational spectra provide information about the coordination of the oxalate and aqua ligands.

| Spectroscopic Data | cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O |

| UV-Vis λmax (nm) | 415-416, 560-564[5][11] | 415-416, 560-564[5][11] |

| IR ν(O-H) of H₂O (cm⁻¹) | ~3200-3600[12][13] | ~3200-3600[14] |

| IR νasym(C=O) (cm⁻¹) | ~1670-1760[12][13] | ~1670-1760[14] |

| IR νsym(C-O) + ν(C-C) (cm⁻¹) | ~1100-1430[12] | ~1100-1430[12] |

Experimental Protocols

The synthesis of the cis and trans isomers of potassium diaquabis(oxalato)chromate(III) relies on controlling the reaction conditions to favor the formation of one isomer over the other. The trans isomer is less soluble and can be preferentially crystallized from an aqueous solution at equilibrium.[15] The cis isomer is typically prepared via a solid-state or near solid-state reaction.

Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate

This procedure is adapted from various sources and relies on the lower solubility of the trans isomer in water.[11][15]

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Potassium dichromate (K₂Cr₂O₇)

-

Distilled water

-

Ethanol

Procedure:

-

In a beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water.

-

In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of boiling distilled water.

-

Carefully and slowly add the hot potassium dichromate solution to the hot oxalic acid solution while stirring. The reaction is vigorous and produces carbon dioxide.

-

Cover the beaker with a watch glass to prevent splashing.

-

After the initial reaction subsides, gently heat the solution to reduce its volume by about half.

-

Allow the solution to cool slowly to room temperature. Further slow evaporation may be necessary.

-

Dark green-gray crystals of the trans isomer will precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by ethanol.

-

Air-dry the crystals.

Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate

This mechanochemical-like synthesis is adapted from several literature procedures.[11][13]

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Potassium dichromate (K₂Cr₂O₇)

-

Distilled water

-

Ethanol

Procedure:

-

In a clean, dry mortar, thoroughly grind 6 g of oxalic acid dihydrate and 2 g of potassium dichromate together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a watch glass or evaporating dish and form a small conical pile.

-

Add one or two drops of distilled water to the peak of the pile to initiate the reaction.

-

The reaction will proceed vigorously with the evolution of gas and the formation of a dark, syrupy liquid.

-

Allow the reaction to subside completely.

-

Add approximately 20 mL of ethanol to the resulting paste and triturate with a spatula until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash with ethanol.

-

Dry the product in a desiccator.

Key Chemical Processes and Relationships

Synthesis and Isomerization

The synthesis of potassium diaquabis(oxalato)chromate(III) involves a redox reaction between potassium dichromate (Cr(VI)) and oxalic acid, where chromium is reduced to Cr(III) and the oxalate is oxidized to carbon dioxide. The subsequent coordination of oxalate and water molecules to the Cr(III) center leads to the formation of the complex anion. The two isomers exist in equilibrium in aqueous solution, with the cis form being the more stable. The trans isomer can be converted to the cis isomer by standing in aqueous solution.[16]

Caption: Synthetic pathway and isomerization of bis(oxalato)chromate(III).

Photochemical Decomposition

Upon irradiation with UV light, aqueous solutions of cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ undergo photolysis.[17] This process involves a ligand-to-metal charge transfer (LMCT) from an oxalate ligand to the chromium(III) center. The resulting unstable intermediate decomposes, leading to the production of carbon dioxide and hydrogen gas. The quantum yield of this decomposition is pH-dependent.[10]

Caption: Simplified photochemical decomposition pathway.

Relevance to Drug Development: Antioxidant Properties

While bis(oxalato)chromate(III) itself is not a therapeutic agent, the study of chromium(III) complexes is relevant to drug development, particularly concerning their role as antioxidants and their interaction with biological systems.[18] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegenerative disorders like Parkinson's disease.[19] Some therapeutic strategies involve the use of antioxidants to mitigate the damage caused by ROS.

Chromium(III) is an essential trace element that can influence glucose and lipid metabolism.[20] Certain chromium(III) complexes have been shown to possess antioxidant properties. The mechanism of antioxidant action for metal complexes can involve several pathways, including:

-

Direct ROS Scavenging: The complex itself can react with and neutralize free radicals.

-

Metal-Centered Redox Activity: The chromium ion can participate in redox cycles, quenching radical species.

-

Ligand-Centered Activity: The coordinated ligands, such as flavonoids, can be the primary site of antioxidant activity, with the metal center modulating their reactivity.[18]

A proposed logical relationship for the potential antioxidant effect of a chromium complex in a biological context is depicted below.

Caption: Logical flow of antioxidant action of a Cr(III) complex.

Conclusion

The study of bis(oxalato)chromate(III) provides a fascinating window into the historical development of coordination chemistry and the enduring legacy of Alfred Werner's theories. The distinct properties and synthetic routes of its cis and trans isomers offer a practical illustration of fundamental concepts in inorganic chemistry. While not a therapeutic agent itself, the broader investigation of chromium(III) complexes, including their photochemical reactivity and antioxidant potential, opens avenues for further research at the interface of coordination chemistry and the life sciences. A deeper understanding of the structure-activity relationships of such complexes may inform the design of novel metal-based compounds with tailored biological activities for future therapeutic applications.

References

- 1. pmf.unizg.hr [pmf.unizg.hr]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]

- 8. [PDF] Structure of Trans-Potassium Dioxalato-Diaquo-Chromiate | Semantic Scholar [semanticscholar.org]

- 9. The crystal structure of trans potassium dioxalatodiaquochromiate, K[CR(C2O4)2(H2O)2].3H2O | Semantic Scholar [semanticscholar.org]

- 10. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Spectral, Thermal and Antimicrobial Studies of Gamma Irradiated Potassium Diaquabis (Oxalato) Cobaltate (II) : Oriental Journal of Chemistry [orientjchem.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. Chromium oxalate: a new spin label broadening agent for use with thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chromium Flavonoid Complexation in an Antioxidant Capacity Role - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hexavalent-Chromium-Induced Oxidative Stress and the Protective Role of Antioxidants against Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Transitions in Bis(oxalato)chromate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in the bis(oxalato)chromate(III) anion, with a focus on its spectroscopic properties and the theoretical framework necessary for their interpretation. This information is critical for researchers in coordination chemistry and may inform the design and characterization of metal-based therapeutic agents.

Introduction to Bis(oxalato)chromate(III)

The bis(oxalato)chromate(III) anion, formally diaquabis(oxalato)chromate(III) or [Cr(C₂O₄)₂(H₂O)₂]⁻, is a coordination complex featuring a central chromium(III) ion. Chromium(III) is a d³ metal ion, which in an octahedral ligand field, gives rise to characteristic electronic absorption bands in the visible region of the electromagnetic spectrum.[1] The oxalate ion (C₂O₄²⁻) acts as a bidentate chelating ligand, binding to the chromium center through two of its oxygen atoms.[2] The coordination sphere is completed by two water molecules. This complex can exist as two geometric isomers: cis and trans, which can be distinguished by their electronic absorption spectra.[1] The cis-isomer is generally found to be thermodynamically more stable than the trans-isomer.[1][3]

Theoretical Framework: Ligand Field Theory

The electronic transitions observed in bis(oxalato)chromate(III) are best understood through the lens of Ligand Field Theory (LFT).[4][5][6][7] LFT is an extension of crystal field theory and molecular orbital theory, describing the interaction between the metal d-orbitals and the ligands. In an octahedral environment, the five degenerate d-orbitals of the free Cr(III) ion are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

For a d³ ion like Cr(III) in an octahedral field, the ground electronic state is ⁴A₂g. The electronic transitions observed in the visible spectrum correspond to the promotion of an electron from the t₂g orbitals to the eg orbitals. These transitions are governed by selection rules, which determine their probability and hence the intensity of the corresponding absorption bands. The two main spin-allowed d-d transitions are from the ⁴A₂g ground state to the excited states ⁴T₂g and ⁴T₁g.[1]

Electronic Transitions and Spectroscopic Data

The UV-Vis spectrum of bis(oxalato)chromate(III) is characterized by two primary spin-allowed d-d transitions in the visible region. A third, higher energy band, often attributed to a second ⁴T₁g state, and very weak spin-forbidden transitions can also be observed. The table below summarizes the electronic transitions and associated spectroscopic data for related chromium(III) oxalate complexes.

| Complex | Transition | λ_max (nm) | ε (M⁻¹cm⁻¹) | Reference |

| trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ⁴A₂g → ⁴T₂g | 564 | - | [8] |

| ⁴A₂g → ⁴T₁g(F) | 416 | - | [8] | |

| cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ⁴A₂g → ⁴T₂g | 560 | - | [3][9] |

| ⁴A₂g → ⁴T₁g(F) | 415 | - | [3][9] | |

| [Cr(C₂O₄)₃]³⁻ | ⁴A₂g → ⁴T₂g | 570 | 76 | [10] |

| ⁴A₂g → ⁴T₁g(F) | 420 | 98 | [10] | |

| ⁴A₂g → ²E, ²T₁ | 698 | 3 | [10] |

The energies of these transitions are sensitive to the ligand environment. By analyzing the positions of these bands, one can determine the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide insight into the metal-ligand bond strength and the degree of interelectronic repulsion, respectively. For d³ ions, the energy of the lowest spin-allowed transition (⁴A₂g → ⁴T₂g) directly corresponds to 10Dq.[10]

Experimental Protocols

A common method for the synthesis of the cis isomer involves the redox reaction between potassium dichromate and oxalic acid.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a mortar, thoroughly grind a mixture of potassium dichromate and oxalic acid dihydrate.[9][11] A typical molar ratio is approximately 1:7 (e.g., 4 g K₂Cr₂O₇ and 12 g H₂C₂O₄·2H₂O).[9]

-

Transfer the powdered mixture to an evaporating dish and add a single drop of water to initiate the reaction. Cover the dish with a watch glass. A vigorous, exothermic reaction will occur, often with frothing, producing a dark, viscous liquid.[1][11][12]

-

After the reaction subsides (approximately 1 hour), add ethanol to the mixture and stir to precipitate the product.[9][11]

-

Collect the crystals by filtration and wash them with ethanol.[9]

The trans isomer can be synthesized by a precipitation reaction.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ethanol (95%)

Procedure:

-

Dissolve oxalic acid dihydrate in a minimal amount of boiling water.

-

Separately, dissolve potassium dichromate in a small amount of boiling water.

-

Add the potassium dichromate solution to the hot oxalic acid solution.

-

Allow the solution to cool, during which time crystals of the trans isomer will precipitate.

-

Filter the crystals and wash them with 95% ethanol.[9]

The electronic absorption spectrum of the synthesized complex is recorded using a UV-Vis spectrophotometer.[13][14]

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the synthesized bis(oxalato)chromate(III) complex and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻² M).[10]

-

Preparation of Sample for Analysis: Prepare a dilution of the stock solution to an appropriate concentration for measurement, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Select the appropriate wavelength range for scanning (e.g., 350-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent (deionized water) and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the absorbance of the solvent.[15]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record the corresponding absorbance values. Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[13][14]

Visualizations

References

- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]

- 2. Buy Bis(oxalato)chromate(III) | 18954-99-9 [smolecule.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Ligand field theory | Chemistry Basics & Applications | Britannica [britannica.com]

- 5. Ligand field theory - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. scirp.org [scirp.org]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. edu.rsc.org [edu.rsc.org]

Methodological & Application

Application Notes and Protocols for the Preparation of cis-Potassium Bis(oxalato)diaquachromate(III)

Abstract

This document provides a comprehensive protocol for the synthesis of cis-potassium bis(oxalato)diaquachromate(III), K[Cr(C₂O₄)₂(H₂O)₂]. The synthesis involves the reduction of potassium dichromate(VI) by oxalic acid. This coordination complex is significant in the study of geometrical isomerism and coordination chemistry. The protocol details the necessary reagents, step-by-step experimental procedure, safety precautions, and methods for characterization.

Introduction

The [Cr(C₂O₄)₂(H₂O)₂]⁻ complex ion is an octahedral complex that exhibits geometrical isomerism, existing in both cis and trans forms.[1] In the cis isomer, the two water ligands are adjacent to each other, while in the trans isomer, they are on opposite sides. The synthesis described herein focuses on the preparation of the cis isomer, which is known to be the more thermodynamically stable of the two.[2] The preparation involves a redox reaction between potassium dichromate and oxalic acid in a hot aqueous environment.[3] This complex is of interest to researchers for its distinct chemical and physical properties and serves as an excellent example in inorganic synthesis laboratories.

Principle of Reaction

The synthesis is a redox reaction where the chromium in the dichromate ion is reduced from the +6 to the +3 oxidation state.[4] Simultaneously, the oxalate ion from oxalic acid is oxidized to carbon dioxide gas.[4] The resulting chromium(III) ion is then coordinated by two bidentate oxalate ligands and two water molecules to form the cis-diaquabis(oxalato)chromate(III) complex ion.

The overall balanced chemical equation for the reaction is: K₂Cr₂O₇ + 7H₂C₂O₄·2H₂O → 2K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O + 6CO₂ + 13H₂O[5]

Experimental Protocol

Materials and Reagents

| Reagent/Apparatus | Specification | Quantity |

| Potassium Dichromate (K₂Cr₂O₇) | Analytical Grade | 2.0 g |

| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | Analytical Grade | 6.0 g |

| Ethanol (C₂H₅OH) | 95% or Absolute | ~40 mL |

| Distilled Water | - | A few drops |

| Mortar and Pestle | Porcelain, dry | 1 |

| Evaporating Dish / China Dish | 10 cm diameter | 1 |

| Watch Glass | To cover the dish | 1 |

| Spatula | Metallic or Teflon | 1 |

| Glass Rod | - | 1 |

| Beaker | 100 mL | 1 |

| Buchner Funnel and Flask | - | 1 set |

| Filter Paper | Whatman No. 1 or equivalent | As needed |

| Heating Source | Low flame burner or hot plate | 1 |

Synthesis Procedure

-

Mixing Reactants: Accurately weigh 2.0 g of potassium dichromate crystals and 6.0 g of oxalic acid dihydrate crystals.[1] Transfer both solids to a clean, dry mortar.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogenous orange-colored powder is formed.[1][6]

-

Reaction Initiation: Transfer the powdered mixture into the center of a china dish, forming a compact heap.[1] Add a single drop of water to the center of the heap and immediately cover the dish with a watch glass.[2][4]

-

Reaction Progression: Gently heat the dish on a low flame or a hot plate. After a few minutes, a vigorous, exothermic reaction will commence, characterized by frothing and the evolution of carbon dioxide and water vapor.[1][4] The mixture will spontaneously liquefy into a dark, viscous, purple-black liquid.[6]

-

Product Isolation: Remove the dish from the heat. Without allowing the liquid to cool, pour approximately 20 mL of ethanol over it.[1]

-

Precipitation: Using a spatula or glass rod, triturate (stir and grind) the contents thoroughly. The ethanol will cause the complex to precipitate as a solid.[1] If solidification is not complete, decant the liquid and add another 20 mL portion of fresh ethanol.

-

Washing and Filtration: Decant the supernatant liquid. Wash the solid product by adding fresh ethanol, stirring, and decanting again. Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Drying: Wash the crystals on the filter paper with a final small portion of ethanol. Allow the product to air-dry or place it in a desiccator to obtain the final, dry crystalline product. The final product should appear as black or deep purple crystals.[1]

Data Presentation

Stoichiometry and Yield Calculation

The theoretical yield is calculated based on potassium dichromate as the limiting reagent.

| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Ratio (K₂Cr₂O₇:Product) |

| K₂Cr₂O₇ | 294.18 | 2.00 | 0.00680 | 1 |

| H₂C₂O₄·2H₂O | 126.07 | 6.00 | 0.0476 | 7 |

| K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | 339.20 | - | 0.0136 (Theo.) | 2 |

| Theoretical Yield (g) | - | 4.61 | - | - |

An example experimental yield of 4.33 g would result in a percent yield of 93.9%.[7]

Characterization

-

Appearance: The cis-isomer typically forms dark blue-violet or black-purple crystals.[3][6]

-

UV-Vis Spectroscopy: The complex exhibits two characteristic maximum absorption wavelengths at approximately 415 nm and 560 nm.[2]

-

Qualitative Test for Isomers: The cis and trans isomers can be distinguished using a simple chemical test. A few crystals of the product are placed on filter paper, and a few drops of dilute ammonia solution are added. The cis-isomer dissolves to form a dark green solution, whereas the trans-isomer does not dissolve and forms a light brown solid.[8]

Safety Precautions

-

Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, wearing gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

Oxalic acid is toxic and corrosive. Avoid contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames.

-

The synthesis reaction is vigorous and produces hot vapors. It should be performed in a well-ventilated fume hood.

Diagrams

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of the cis-complex.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note and Protocol: Synthesis of trans-Potassium Bis(oxalato)diaquachromate(III) Trihydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of trans-potassium bis(oxalato)diaquachromate(III) trihydrate, K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O. This coordination complex is a classic example of geometrical isomerism and serves as a valuable precursor in the study of chromium(III) chemistry. The synthesis involves the redox reaction between potassium dichromate and oxalic acid. The trans-isomer is preferentially isolated due to its lower solubility compared to the cis-isomer, a principle that is leveraged during the crystallization phase. This protocol outlines the necessary reagents, a step-by-step experimental procedure, safety precautions, and methods for qualitative assessment of isomer purity.

Reaction Scheme

The synthesis proceeds via the reduction of Cr(VI) in dichromate to Cr(III) by oxalic acid, which is concurrently oxidized to carbon dioxide. The resulting Cr(III) ion is then complexed by the oxalate and water ligands.

Overall Reaction: K₂Cr₂O₇ + 7H₂C₂O₄·2H₂O → 2K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O + 6CO₂ + 13H₂O

Quantitative Data and Materials

Table 1: Reagent Specifications

This table summarizes the quantities of reagents required for the synthesis, based on a common laboratory scale preparation.[1][2]

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles (approx.) | Quantity Used |

| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 | 0.095 | 12.0 g |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | 0.0136 | 4.0 g |

| Deionized Water | H₂O | 18.02 | - | As needed (approx. 30-40 mL) |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed for washing |

Equipment

-

300 mL Beaker

-

100 mL Beaker

-

Watch glass

-

Heating plate or Bunsen burner

-

Glass stirring rod

-

Buchner funnel and filter flask

-

Filter paper

-

Graduated cylinders

-

Spatula

Experimental Protocols

Preparation of Reactant Solutions

-

In a 300 mL beaker, dissolve 12.0 g of oxalic acid dihydrate in a minimal amount of boiling deionized water (approximately 20-30 mL).[1][2] A beaker of at least 300 mL is recommended due to the vigorous nature of the subsequent reaction.[1]

-

In a separate 100 mL beaker, dissolve 4.0 g of potassium dichromate in a very small amount of hot water.[1][3]

Synthesis of the Complex

-

Place the beaker containing the hot oxalic acid solution on a heat-resistant surface.

-

Slowly and in small portions, add the potassium dichromate solution to the oxalic acid solution while stirring continuously.[1]

-

Caution: The reaction is highly exothermic and vigorous, with significant evolution of CO₂ gas.[4][5] Immediately cover the beaker with a watch glass after each addition to prevent the contents from splashing.[1]

-

Once the addition is complete and the initial vigorous reaction has subsided, a deep-colored liquid will remain.[4]

Crystallization of the trans-Isomer

-

Gently heat the resulting solution to evaporate it to approximately half of its original volume.[1]

-

Remove the beaker from the heat and allow it to cool to room temperature.

-

Leave the solution to evaporate slowly at room temperature until it is reduced to about one-third of its initial volume.[1] Slow evaporation is critical as the desired trans-isomer has a lower solubility and will crystallize out, leaving the more soluble cis-isomer in the solution.[1] This process may take 36-48 hours.[4]

-

Dark green-gray or reddish crystals of the trans-isomer will form.[1][6]

Isolation and Purification

-

Isolate the crystals from the supernatant liquid by vacuum filtration using a Buchner funnel.[1]

-

Wash the collected crystals with a small amount of cold deionized water to remove soluble impurities.

-

Perform a final wash with 95% ethanol to facilitate drying.[1][3]

-

Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Qualitative Test for Isomer Purity

A simple chemical test can be used to check the purity of the trans-isomer:

-

Place a few crystals of the product on a piece of filter paper.

-

Add a few drops of dilute ammonia solution.

-

The trans-isomer will not dissolve, forming a light brown solid. In contrast, the cis-isomer, if present as an impurity, will dissolve and create a dark green stain.[1]

Visualized Workflows and Relationships

Caption: Experimental workflow for the synthesis of the target compound.

Caption: Logical relationship of isomer formation during synthesis.

Safety and Handling Precautions

-

Chromium Compounds: Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, using gloves and safety goggles. Avoid inhalation of dust and contact with skin.

-

Oxalic Acid: Oxalic acid is toxic and corrosive. Avoid contact with skin and eyes.

-

Reaction Vigor: The reaction is exothermic and produces gas. Perform the synthesis in a well-ventilated fume hood and ensure slow, controlled addition of the potassium dichromate solution.

-

Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour down the drain.

References

Application Note: UV-Vis Spectroscopy of cis- and trans-Bis(oxalato)diaquachromate(III)

Abstract

This document provides a detailed protocol for the synthesis and characterization of the geometric isomers, cis- and trans-potassium bis(oxalato)diaquachromate(III), using UV-Visible (UV-Vis) spectroscopy. The distinct spectral properties of these isomers allow for their unambiguous identification and the study of their isomerization in solution. This note is intended for researchers in inorganic chemistry, materials science, and drug development who utilize coordination complexes.

Introduction

The bis(oxalato)diaquachromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, is a classic example of a coordination complex that exhibits geometric isomerism. The arrangement of the two bidentate oxalate ligands and two monodentate aqua ligands around the central chromium(III) ion can result in either a cis or a trans configuration. The Cr(III) center, with a d³ electron configuration, forms kinetically inert octahedral complexes, making the isolation and study of these isomers feasible.

UV-Vis spectroscopy is a powerful and accessible technique for distinguishing between these isomers. The electronic transitions within the d-orbitals of the chromium(III) ion are sensitive to the ligand field environment, which differs between the cis (C₂ᵥ symmetry) and trans (D₂ₕ symmetry) isomers. These differences manifest as variations in the positions (λₘₐₓ) and intensities (molar absorptivity, ε) of the absorption bands. Computational and experimental studies have shown that the cis-isomer is thermodynamically more stable than the trans-isomer.[1][2]

This application note details the synthetic procedures for both isomers and the subsequent analysis using UV-Vis spectroscopy, providing a clear framework for their characterization.

Theoretical Background: Electronic Transitions

Chromium(III) is a d³ metal ion. In a perfectly octahedral (Oₕ) ligand field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. The ground electronic state of a d³ ion in an octahedral field is ⁴A₂g. According to the Tanabe-Sugano diagram for a d³ ion, two spin-allowed d-d transitions are expected in the visible region of the spectrum. These correspond to the excitation of an electron from the t₂g orbitals to the e₉ orbitals:

-

⁴A₂g → ⁴T₂g (lowest energy transition)

-

⁴A₂g → ⁴T₁g(F)

In the [Cr(C₂O₄)₂(H₂O)₂]⁻ complexes, the replacement of two aqua ligands in a [Cr(H₂O)₆]³⁺-like environment with two oxalate ligands lowers the symmetry from Oₕ. This reduction in symmetry can lead to the further splitting of the T states, potentially resulting in more complex spectra. However, typically two main absorption bands are still observed, corresponding to the transitions to the split levels of the ⁴T₂g and ⁴T₁g states.[3] The difference in symmetry between the cis and trans isomers leads to subtle but measurable differences in their UV-Vis spectra.[2]

Experimental Protocols

Synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O

The trans isomer is less soluble than the cis isomer and can be isolated by fractional crystallization.[4]

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O): 12 g

-

Potassium dichromate (K₂Cr₂O₇): 4 g

-

Distilled water

-

Ethanol

Procedure:

-

In a 300 mL beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water.[4]

-

In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of hot distilled water.[4]

-